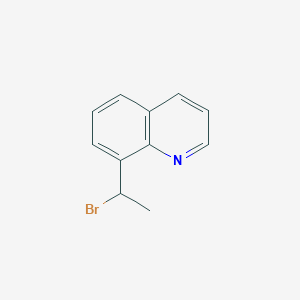

8-(1-Bromoethyl)quinoline

Description

Significance of Nitrogen Heterocycles as Foundational Building Blocks

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, providing the structural basis for a vast array of natural products, pharmaceuticals, agrochemicals, and materials. google.comontosight.ai These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are integral to the chemistry of life and are found in molecules such as nucleic acids, vitamins, and alkaloids. scbt.comresearchgate.net The presence of the nitrogen atom imparts unique physicochemical properties, including basicity, the ability to form hydrogen bonds, and the capacity to coordinate with metal ions. google.com These characteristics make nitrogen heterocycles highly versatile as building blocks in the synthesis of functional molecules. ontosight.ai

In the pharmaceutical industry, an estimated 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, highlighting their unparalleled importance in drug design and development. researchgate.net Their structural diversity and the ability to modify their frameworks allow chemists to fine-tune biological activity and pharmacokinetic properties. google.com Furthermore, nitrogen heterocycles are crucial in materials science, where they are used to create conducting polymers, dyes, and corrosion inhibitors. ontosight.airesearchgate.net Their catalytic activity also renders them valuable as precursors and ligands in a multitude of organic reactions. scbt.com

The Strategic Importance of Quinoline (B57606) Derivatives in Synthetic Chemistry

Among the myriad of nitrogen heterocycles, the quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a position of strategic importance. acgpubs.orgjst.go.jp First isolated from coal tar in 1834, quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. jst.go.jpmdpi.com This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. jst.go.jpuop.edu.pknih.gov

The synthetic utility of quinoline derivatives is vast. The quinoline ring system is relatively stable and can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups at specific positions. uop.edu.pkacs.org Electrophilic substitution typically occurs on the benzene ring (at positions 5 and 8), while nucleophilic substitution is favored on the pyridine ring (at positions 2 and 4). uop.edu.pk This predictable reactivity allows chemists to design and execute complex synthetic strategies to build libraries of novel compounds for biological screening. jst.go.jp The development of modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of quinoline derivatives. arkat-usa.org

Rationale for Investigating 8-(1-Bromoethyl)quinoline as a Key Synthetic Intermediate

The compound 8-(1-Bromoethyl)quinoline emerges as a molecule of significant interest due to its specific structural features, which make it a valuable intermediate in organic synthesis. The rationale for its investigation is built upon the combination of the stable, biologically relevant quinoline core and the reactive bromoethyl group at the 8-position.

The key to its utility lies in the bromoethyl substituent. The bromine atom is an excellent leaving group, making the ethyl group susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 8-ethylquinoline (B27807) moiety onto a wide range of nucleophiles, such as amines, alcohols, and thiols. This reactivity is crucial for the construction of more complex molecules, where the quinoline unit can be tethered to other pharmacophores or molecular scaffolds. ontosight.aimdpi.com

For instance, patent literature describes the use of a closely related compound, 6-(1-bromoethyl)-8-fluoroquinoline, as an intermediate in the synthesis of potent inhibitors of the c-Met tyrosine kinase, a target in cancer therapy. google.com In this synthesis, the bromoethyl group is displaced by a nitrogen nucleophile (potassium phthalimide) to build a more elaborate side chain. google.com This exemplifies the primary role of compounds like 8-(1-bromoethyl)quinoline: to serve as electrophilic building blocks for creating carbon-nitrogen, carbon-oxygen, and other crucial bonds in the assembly of target molecules.

The position of the substituent at C-8 is also significant. Functionalization at this position is a common strategy in the development of quinoline-based therapeutic agents and functional materials. nih.gov Therefore, 8-(1-bromoethyl)quinoline represents a strategically designed precursor, poised for reaction to generate novel derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

8-(1-bromoethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINONTIZGMCESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 8 1 Bromoethyl Quinoline

Targeted Bromination Strategies at the C8-Ethyl Position

Direct bromination of the ethyl group at the C8 position of 8-ethylquinoline (B27807) presents a formidable challenge due to the potential for competing reactions, such as substitution on the quinoline (B57606) ring itself. Therefore, developing highly regioselective methods is paramount.

Regioselective Halogenation through Radical or Electrophilic Pathways

Radical Bromination:

Free radical bromination is a common method for the halogenation of alkyl side chains on aromatic rings. byjus.com This approach typically utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a nonpolar solvent like carbon tetrachloride (CCl₄). wikipedia.orgmychemblog.com The reaction proceeds via a free-radical chain mechanism. byjus.com The stability of the benzylic radical intermediate at the C1 position of the ethyl group directs the bromination to this site.

A study on the bromination of 2-methylquinolines to their corresponding 2-(bromomethyl)quinolines employed NBS and AIBN in CCl₄ at 80°C, demonstrating the feasibility of radical bromination on alkyl-substituted quinolines. rsc.org Similarly, the Wohl-Ziegler reaction describes the allylic and benzylic bromination using NBS, which can be applied to alkylated aromatic compounds. mychemblog.com

Electrophilic Bromination:

While electrophilic aromatic substitution is a primary pathway for the bromination of the quinoline ring itself, achieving selective bromination of the ethyl side chain via an electrophilic route is less common and requires careful control of reaction conditions to avoid ring halogenation. wikipedia.org Using reagents that can generate a bromine radical or a highly selective electrophilic bromine species is crucial.

Optimization of Reaction Conditions for High Selectivity and Yield

The success of targeted bromination hinges on the meticulous optimization of several factors to maximize the yield of 8-(1-bromoethyl)quinoline and minimize the formation of byproducts.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine, which favors radical chain reactions over electrophilic addition to the aromatic ring. mychemblog.com |

| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction for benzylic bromination. mychemblog.com |

| Solvent | Carbon tetrachloride (CCl₄), Dichloroethane | Nonpolar solvents are typically used for radical halogenations. google.com |

| Temperature | Reflux | Provides the necessary energy to initiate and propagate the radical reaction. mychemblog.com |

| pH Control | Buffered, weakly acidic (pH 3-6) | In some cases, maintaining a specific pH can prevent side reactions. A process for producing 8-bromomethyl-3-methylquinoline utilized a two-phase system with a buffered aqueous phase. google.com |

This table summarizes key reaction parameters and their rationale for the selective bromination of the C8-ethyl group.

A patented process for the production of 8-bromomethyl-3-methylquinoline highlights the importance of the reaction medium, employing a water-insoluble inert solvent and an aqueous phase kept at a pH of 3 to 6. google.com This method suggests that controlling the reaction environment is critical for achieving high selectivity.

Precursor Transformation Routes

An alternative to direct bromination involves the synthesis of a precursor molecule that can be readily converted to 8-(1-bromoethyl)quinoline.

Conversion of 8-(1-Hydroxyethyl)quinoline via Halogenation Reagents

A reliable route to 8-(1-bromoethyl)quinoline is through the conversion of its corresponding alcohol, 8-(1-hydroxyethyl)quinoline. This transformation can be achieved using various halogenating agents.

Common reagents for converting secondary alcohols to alkyl bromides include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). scispace.comgrafiati.com The reaction with PBr₃, for instance, is a well-established method for this type of conversion. grafiati.com

The synthesis of the precursor, 8-(1-hydroxyethyl)quinoline, can be accomplished by the reduction of 8-acetylquinoline (B1314989).

Reduction and Bromination of Carbonyl-Functionalized Quinoline Analogues

This two-step approach involves first the synthesis of a carbonyl-functionalized quinoline, such as 8-acetylquinoline, followed by its reduction to the alcohol and subsequent bromination.

Step 1: Synthesis of 8-Acetylquinoline 8-Acetylquinoline serves as a key intermediate. rsc.org

Step 2: Reduction to 8-(1-Hydroxyethyl)quinoline The reduction of the acetyl group to a hydroxyethyl (B10761427) group can be carried out using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Step 3: Bromination of 8-(1-Hydroxyethyl)quinoline As described in section 2.2.1, the resulting alcohol is then treated with a brominating agent such as phosphorus tribromide to yield the final product. grafiati.com

| Step | Reaction | Key Reagents |

| 1 | Acylation of Quinoline | Friedel-Crafts or related acylation |

| 2 | Reduction of Carbonyl | Sodium borohydride (NaBH₄) |

| 3 | Bromination of Alcohol | Phosphorus tribromide (PBr₃) |

This table outlines the precursor transformation route from a carbonyl-functionalized quinoline.

Multi-Component Reactions for Direct Incorporation of the 1-Bromoethyl Moiety

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. rsc.org While specific MCRs for the direct synthesis of 8-(1-bromoethyl)quinoline are not extensively documented, the Povarov reaction, a well-known MCR for generating quinoline derivatives, provides a conceptual framework. beilstein-journals.orgnih.gov

The development of a novel MCR that brings together an aniline (B41778) derivative, an aldehyde, and a vinyl bromide component could potentially lead to the direct formation of the 8-(1-bromoethyl)quinoline scaffold. Such a strategy would be highly convergent and could significantly streamline the synthesis. Research in MCRs for quinoline synthesis is an active area, with various catalysts and reaction conditions being explored to broaden the scope and applicability of these powerful reactions. rsc.orgresearchgate.netpreprints.org

Stereoselective Synthesis of Enantiopure 8-(1-Bromoethyl)quinoline

The creation of the single stereocenter in 8-(1-bromoethyl)quinoline is the critical challenge. Methodologies for this purpose fall into two main categories: those mediated by chiral auxiliaries and those employing asymmetric catalysis. Both strategies aim to control the three-dimensional arrangement of the atoms during the formation of the chiral center.

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthetic sequence to guide the formation of a new chiral center. nih.govdiva-portal.org This method establishes a diastereomeric relationship between the auxiliary and the newly forming stereocenter, allowing for separation of diastereomers or a highly selective reaction. diva-portal.org

For the synthesis of enantiopure 8-(1-bromoethyl)quinoline, a chiral auxiliary can be attached to the 8-acetylquinoline precursor. The subsequent reduction of the ketone is then directed by the auxiliary, leading to a diastereomerically enriched alcohol. After the reduction, the auxiliary is removed, yielding the enantiopure 8-(1-hydroxyethyl)quinoline, which is then converted to the target bromide.

A general scheme involves the stereoselective reduction of a ketone under the influence of a chiral auxiliary. While specific examples for 8-acetylquinoline are not extensively documented, the principles are well-established for other aromatic ketones. For instance, chiral oxazolidinones, popularized by David A. Evans, or sulfinamide auxiliaries, developed by Jonathan A. Ellman, are widely used. harvard.eduacs.org The reduction of ketones functionalized with such auxiliaries often proceeds with high diastereoselectivity. scielo.br

The process can be summarized in three key stages:

Attachment of the Chiral Auxiliary: The prochiral ketone, 8-acetylquinoline, is derivatized with a chiral auxiliary.

Diastereoselective Reduction: The ketone moiety is reduced to a hydroxyl group. The steric and electronic properties of the auxiliary block one face of the carbonyl group, forcing the reducing agent to attack from the less hindered face, thus creating one diastereomer in excess.

Cleavage of the Auxiliary and Bromination: The auxiliary is removed to yield the enantiomerically enriched 1-(quinolin-8-yl)ethanol (B12505917). This alcohol is then subjected to bromination, typically using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This step usually proceeds via an SN2 mechanism, resulting in an inversion of the stereocenter's configuration. The stability of N-(1-haloalkyl) amides can be low, often necessitating their immediate use in subsequent reactions. thieme-connect.de

Table 1: Examples of Chiral Auxiliary-Mediated Reduction of Ketones

| Chiral Auxiliary | Ketone Type | Reducing Agent | Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Oxazolidinone | β-Ketoimide | NaBH(OAc)₃ | >95% |

| (R)-Carvone derivative | Aryl Ketone | K-Selectride | up to 48% |

| N-Acylthiazolidinethione | δ-Hydroxy-β-ketoimide | MgBr₂·Et₂O, TMSCl | High selectivity |

Asymmetric catalysis offers a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. researchgate.net The most effective strategy for forming the chiral center of the bromoethyl group via catalysis is the asymmetric reduction of the prochiral precursor, 8-acetylquinoline.

Asymmetric Hydrogenation and Transfer Hydrogenation

The catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of aromatic ketones are highly developed and reliable methods for producing chiral alcohols. researchgate.netrsc.orgmdpi.com These reactions typically employ transition metal catalysts, such as ruthenium, rhodium, or iridium, coordinated to chiral ligands. researchgate.netliv.ac.uk

For the asymmetric reduction of 8-acetylquinoline, a catalyst system composed of a metal precursor like [Ru(p-cymene)Cl₂]₂ and a chiral ligand such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-DPEN) can be utilized. sigmaaldrich.com The reaction, often carried out in a solvent like 2-propanol or in water with a hydrogen donor like formic acid or sodium formate, can produce the corresponding chiral alcohol, 1-(quinolin-8-yl)ethanol, with high enantioselectivity (e.e.). researchgate.netliv.ac.uk The efficiency of these catalytic systems has been demonstrated for a wide range of aromatic ketones. researchgate.netmdpi.com The pH of the reaction medium can be a critical parameter, especially for ATH reactions conducted in water, and buffering the solution is sometimes necessary to achieve high conversion and selectivity. liv.ac.uk

Once the enantiomerically pure 1-(quinolin-8-yl)ethanol is obtained, it is converted to 8-(1-bromoethyl)quinoline. This transformation can be achieved with reagents such as phosphorus tribromide (PBr₃), which typically leads to the bromide with inversion of stereochemistry.

Table 2: Examples of Asymmetric Catalytic Reduction of Aromatic Ketones

| Catalyst/Ligand System | Substrate | Hydrogen Source | Conditions | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| [Ru(p-cymene)Cl₂]₂ / Ts-DPEN | Acetophenone | HCOOH/Et₃N | DMF, 28 °C | 98% |

| [RhCl₂(Cp*)]₂ / (S,S)-Ts-DPEN | 2-Methylquinoline | HCOONa | Water, pH 4.0 | 92% |

| Ir(P,N,O) Complex | Acetophenone | H₂ (50 bar) | Ethanol (B145695), 25 °C | up to 98% |

| RuBr₂[(R)-BINAP] | Methyl 3-oxobutanoate | H₂ (100 atm) | CH₂Cl₂, 25 °C | 99% |

Methodological Developments in Isolation and Purification of Halogenated Quinoline Derivatives

The isolation and purification of halogenated quinoline derivatives are critical steps to ensure the final product meets the required standards of purity for subsequent applications. The methodologies employed depend on the physical state of the compound (solid or liquid) and the nature of the impurities.

Chromatographic Techniques

Flash column chromatography is a widely used method for the purification of bromo-substituted quinolines. acgpubs.orgtubitak.gov.tr

Stationary Phase: Silica (B1680970) gel (typically 230–400 mesh) is the most common stationary phase. scispace.com

Mobile Phase (Eluent): A gradient of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently used to elute the compounds from the column. acgpubs.org The choice of eluent system is optimized based on the polarity of the target compound and impurities, often guided by preliminary analysis using thin-layer chromatography (TLC).

Specialized Phases: For analytical purposes, such as determining purity, high-performance liquid chromatography (HPLC) with specialized stationary phases like p-tert-butyl-calix arene-bonded silica gel has been studied for the separation of quinolones. nih.gov

Recrystallization

For solid halogenated quinolines, recrystallization is a powerful technique for achieving high purity. acgpubs.org This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Solvent Selection: The choice of solvent is crucial. Sometimes a single solvent like ethanol or benzene (B151609) is effective. acgpubs.org In other cases, a mixed solvent system, such as ethanol/water or hexane/tetrahydrofuran, is required to achieve optimal crystallization. google.comsemanticscholar.org For instance, 3-bromoquinoline (B21735) hydrobromide has been effectively purified by recrystallization from a water-alcohol mixed solvent. google.com

Extraction and Washing

Liquid-liquid extraction and aqueous washing are standard work-up procedures to remove inorganic salts and water-soluble or acid/base-reactive impurities. Following bromination reactions, the crude product is often dissolved in an organic solvent and washed with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), to neutralize and remove acidic byproducts like HBr. acgpubs.org

Table 3: Purification Methods for Halogenated Quinolines

| Compound | Purification Method | Details |

|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Crystallized from benzene. |

| 4-((5-Bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile | Column Chromatography | Silica gel, eluent: AcOEt/hexane (7:3). |

| 3-Bromoquinoline | Recrystallization of Hydrobromide Salt | Mixed solvent of water and alcohol. |

| Bromo-substituted quinolines | Column Chromatography | Silica gel, eluent: gradient of hexane/CH₂Cl₂. |

| 6-Bromo-8-methoxyquinoline | Column Chromatography | Silica gel, eluent: AcOEt/hexane (2:9). |

Elucidation of Reactivity Patterns and Mechanistic Pathways of 8 1 Bromoethyl Quinoline

Nucleophilic Substitution Reactions at the 1-Bromoethyl Center

The 1-bromoethyl group attached to the 8-position of the quinoline (B57606) ring is susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group. The mechanistic pathway of this substitution is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent.

The nucleophilic substitution reactions of 8-(1-bromoethyl)quinoline can proceed through either an SN1 or SN2 mechanism, or a combination of both.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. For 8-(1-bromoethyl)quinoline, an SN2 pathway would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. This is followed by the attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate. The secondary benzylic carbocation that would be formed from 8-(1-bromoethyl)quinoline is relatively stable due to resonance with the quinoline ring.

Neighboring Group Participation (NGP): A significant consideration for 8-(1-bromoethyl)quinoline is the potential for neighboring group participation (NGP) by the quinoline nitrogen. The lone pair of electrons on the nitrogen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide ion to form a tricyclic aziridinium ion intermediate. This anchimeric assistance can significantly accelerate the rate of the reaction compared to a similar compound without the participating group. youtube.comlibretexts.orgrsc.org The subsequent attack by an external nucleophile would then occur on this intermediate.

The operation of NGP would lead to a reaction that follows first-order kinetics, characteristic of an SN1 reaction, but with stereochemical consequences that are different from a typical SN1 process.

Table 1: Expected Mechanistic Pathways for Nucleophilic Substitution of 8-(1-Bromoethyl)quinoline under Various Conditions

| Condition | Favored Mechanism | Key Characteristics |

|---|---|---|

| Strong, unhindered nucleophile; Polar aprotic solvent | SN2 | Bimolecular kinetics; Inversion of stereochemistry. |

| Weak nucleophile; Polar protic solvent | SN1 with NGP | Unimolecular kinetics; Formation of a carbocation potentially stabilized by the quinoline nitrogen; Predominantly retention of stereochemistry. |

The stereochemical outcome of nucleophilic substitution at the 1-bromoethyl center is a direct consequence of the reaction mechanism.

Inversion of Configuration: In a pure SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a complete inversion of the stereochemical configuration at the chiral center.

Retention of Configuration: If the reaction proceeds through neighboring group participation, the stereochemical outcome is expected to be retention of configuration. This occurs because the internal attack by the quinoline nitrogen and the subsequent external nucleophilic attack both proceed with inversion of configuration at the same carbon center, resulting in a net retention of the original stereochemistry.

Racemization: A classic SN1 reaction involving a planar carbocation intermediate would be expected to lead to a racemic mixture of products, as the nucleophile can attack from either face of the carbocation. However, in the case of 8-(1-bromoethyl)quinoline, the formation of an intimate ion pair or the influence of the nearby quinoline ring might lead to a non-racemic mixture, often with a preference for inversion.

The 1-bromoethyl group of 8-(1-bromoethyl)quinoline is expected to react with a wide array of nucleophiles.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can act as nucleophiles to form new carbon-nitrogen bonds. For example, reaction with ammonia (B1221849) or primary amines would yield the corresponding amino-substituted quinoline derivatives.

Oxygen Nucleophiles: Water, alcohols, and carboxylates can serve as oxygen-based nucleophiles. Solvolysis in water or an alcohol would lead to the formation of the corresponding alcohol or ether.

Sulfur Nucleophiles: Thiolates and other sulfur-containing species are generally excellent nucleophiles and would readily displace the bromide to form thioethers.

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents or enolates, can be used to form new carbon-carbon bonds, allowing for the extension of the carbon chain.

Table 2: Illustrative Nucleophilic Substitution Reactions of 8-(1-Bromoethyl)quinoline

| Nucleophile | Product |

|---|---|

| Ammonia (NH3) | 8-(1-Aminoethyl)quinoline |

| Methoxide (CH3O-) | 8-(1-Methoxyethyl)quinoline |

| Thiophenoxide (C6H5S-) | 8-(1-(Phenylthio)ethyl)quinoline |

| Cyanide (CN-) | 8-(1-Cyanoethyl)quinoline |

Elimination Reactions Leading to 8-(1-Ethenyl)quinoline and Derivatives

In addition to substitution, 8-(1-bromoethyl)quinoline can undergo elimination reactions to form 8-(1-ethenyl)quinoline, also known as 8-vinylquinoline (B3043984). This reaction involves the removal of a proton from the carbon adjacent to the bromo-substituted carbon and the simultaneous or sequential departure of the bromide ion.

Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton from the β-carbon while the leaving group departs from the α-carbon. This pathway is favored by strong, sterically hindered bases and aprotic solvents. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base.

E1 Mechanism: The E1 mechanism is a two-step process that begins with the same carbocation formation as the SN1 reaction. In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored by weak bases and polar protic solvents and often compete with SN1 reactions.

For 8-(1-bromoethyl)quinoline, there is only one type of β-hydrogen, so regioselectivity is not a concern, and only 8-(1-ethenyl)quinoline can be formed.

In terms of stereoselectivity, the E2 reaction generally requires an anti-periplanar arrangement of the proton being removed and the leaving group. The specific stereoisomer of the starting material can influence the reaction rate and, in more complex systems, the stereochemistry of the resulting alkene. For the formation of 8-(1-ethenyl)quinoline, this is not a factor as the product does not exhibit E/Z isomerism.

The competition between substitution and elimination is a key factor. Strong, bulky bases tend to favor elimination, while strong, unhindered nucleophiles favor substitution. Weaker bases and nucleophiles can lead to a mixture of SN1 and E1 products.

Table 3: Factors Influencing Substitution vs. Elimination in 8-(1-Bromoethyl)quinoline

| Reagent | Predominant Reaction | Mechanism |

|---|---|---|

| Strong, unhindered nucleophile (e.g., CH3O-) | Substitution | SN2 |

| Strong, hindered base (e.g., (CH3)3CO-) | Elimination | E2 |

| Weak nucleophile/weak base (e.g., H2O, CH3OH) | Substitution/Elimination | SN1/E1 |

Metal-Catalyzed Cross-Coupling Reactions Employing the C-Br Bond

The carbon-bromine (C-Br) bond in 8-(1-bromoethyl)quinoline is a key functional group that enables a variety of metal-catalyzed cross-coupling reactions. This benzylic bromide is poised for reactivity, particularly through oxidative addition to low-valent transition metal catalysts. This process is the typical initiating step in numerous catalytic cycles designed for the formation of new carbon-carbon bonds. rsc.org The versatility of these reactions allows for the introduction of a wide range of substituents at the ethyl position of the quinoline scaffold.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Negishi, Stille)

Palladium complexes are among the most effective and widely used catalysts for forming carbon-carbon bonds. wikipedia.org The general mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the organohalide (in this case, 8-(1-bromoethyl)quinoline) to a Pd(0) species. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The base is crucial for the formation of a boronate complex, which facilitates the transmetalation step. wikipedia.org For 8-(1-bromoethyl)quinoline, a Suzuki-Miyaura reaction would allow for the introduction of various aryl, vinyl, or alkyl groups.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form sp³-sp³, sp³-sp², and sp²-sp² carbon bonds. rsc.orgwikipedia.org The reaction of 8-(1-bromoethyl)quinoline with an appropriate organozinc reagent would provide a direct route to substituted quinoline derivatives. The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway. rsc.org

Stille Coupling: In the Stille reaction, an organohalide is coupled with an organotin reagent (organostannane) using a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org This reaction is versatile, with few limitations on the coupling partners. organic-chemistry.orglibretexts.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Base/Additive | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Negishi | R-ZnX | Pd(PPh₃)₄, Pd(dba)₂ | None required | THF, DMF |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | LiCl, CuI | THF, Toluene, DMF |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions, such as the Ullmann condensation, represent a cost-effective alternative to palladium-catalyzed methods for forming C-N and C-C bonds. researchgate.net While traditionally used for aryl halides, advancements have expanded their scope. Copper salts have been shown to be effective in promoting the C5-selective bromination of 8-aminoquinoline amides, indicating the utility of copper in quinoline chemistry. beilstein-journals.org For 8-(1-bromoethyl)quinoline, a copper-mediated coupling could potentially be used to introduce nucleophiles. Mechanistic studies on related systems suggest the involvement of an organometallic pathway. researchgate.net

| Substrate | Bromine Source | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)benzamide | Ethyl bromoacetate | Cu(OAc)₂·H₂O (20 mol%) | K₂CO₃ | DMSO | 100 °C |

Exploration of Nickel and Iron Catalysis

Nickel Catalysis: Nickel, being more abundant and less expensive than palladium, is an attractive catalyst for cross-coupling reactions. wisc.edu Nickel catalysts can be employed in Negishi couplings and have shown high activity in the coupling of arylzinc reagents with aryl chlorides. wikipedia.orgnih.gov Nickel complexes with quinoline-based ligands have been synthesized and evaluated for their catalytic activity. nih.gov Furthermore, nickel catalysis has been successfully applied to the enantioselective arylation of quinolinium ions, demonstrating its utility in creating chiral quinoline structures. nih.gov Given this precedent, nickel-catalyzed cross-coupling of 8-(1-bromoethyl)quinoline is a feasible pathway for C-C bond formation.

Iron Catalysis: Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it a highly desirable catalyst for organic synthesis. mdpi.com Iron-catalyzed cross-coupling reactions have been developed for various transformations. beilstein-journals.org For instance, FeCl₃ has been used to catalyze the synthesis of 2,4-disubstituted quinolines. chemistryviews.org While less common than palladium or nickel for the specific type of cross-coupling involving a C(sp³)-Br bond, the development of iron-catalyzed methods is an active area of research. mdpi.commdpi.com

Radical Reactions Involving Homolytic Cleavage of the C-Br Bond

Beyond metal-catalyzed pathways, the C-Br bond in 8-(1-bromoethyl)quinoline can undergo homolytic cleavage to generate a carbon-centered radical. This process typically requires an initiator, such as heat, light, or a radical initiator like azobisisobutyronitrile (AIBN). beilstein-journals.orglumenlearning.com The resulting radical is a highly reactive intermediate that can participate in a variety of transformations.

Generation and Reactivity of Carbon-Centered Radicals

The homolytic cleavage of the C-Br bond in 8-(1-bromoethyl)quinoline would produce a secondary, benzylic-type radical. This radical is stabilized by resonance with the quinoline ring system. Carbon-centered radicals are generally nucleophilic and will readily add to electron-deficient carbon-carbon multiple bonds. libretexts.org The stability of carbon-centered radicals follows the order: tertiary > secondary > primary > methyl, similar to carbocations. libretexts.org The generation of such radicals from organohalides is a common strategy in organic synthesis, often using reagents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane ((TMS)₃SiH). libretexts.org This reactive intermediate can undergo several subsequent reactions, including hydrogen abstraction, addition to multiple bonds, or cyclization.

Intramolecular Cyclization Pathways

If the quinoline molecule contains an appropriately positioned unsaturated group (e.g., a double or triple bond), the generated carbon-centered radical can undergo intramolecular cyclization. nih.gov This is a powerful method for constructing new ring systems. For example, the radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize new polycyclic heteroaromatic skeletons. beilstein-journals.org While specific studies on the intramolecular cyclization of radicals derived from 8-(1-bromoethyl)quinoline are not prevalent, the principles of radical cyclization suggest that if a suitable radical acceptor were present elsewhere on the molecule, this pathway could lead to novel, fused polycyclic quinoline derivatives. researchgate.net

Chelation-Assisted Reactivity Directed by the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring, positioned peri to the 1-bromoethyl group, can play a crucial role in directing the reactivity of the side chain through intramolecular interactions. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to enhanced reaction rates and specific stereochemical outcomes in nucleophilic substitution reactions. wikipedia.orgyoutube.com The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, influencing the departure of the bromide leaving group.

This participation is predicated on the formation of a transient, cyclic aziridinium-like intermediate. The formation of such an intermediate is a hallmark of neighboring group participation by nitrogen and sulfur mustards, where significantly enhanced reaction rates are observed compared to analogous compounds lacking the heteroatom. wikipedia.org For 8-(1-bromoethyl)quinoline, the proposed mechanism involves the intramolecular attack of the quinoline nitrogen on the carbon atom bearing the bromine atom. This leads to the formation of a strained, five-membered ring fused to the quinoline system.

To illustrate the potential magnitude of this effect, a hypothetical comparison of solvolysis rates is presented in the table below. This data is based on the well-documented rate accelerations observed in analogous systems exhibiting neighboring group participation.

Table 1: Hypothetical Relative Solvolysis Rates in 80% Ethanol (B145695) at 25°C

| Compound | Relative Rate (krel) |

| 1-Bromoethylbenzene | 1 |

| 8-(1-Bromoethyl)quinoline | Estimated 103 - 105 |

This hypothetical data underscores the substantial rate enhancement anticipated due to the participation of the quinoline nitrogen. The actual rate acceleration would depend on various factors, including the solvent polarity and the nucleophilicity of the reacting species.

Electrochemical Transformations and Redox-Mediated Rearrangements

The electrochemical behavior of 8-(1-bromoethyl)quinoline is expected to be characterized by reductive processes involving the carbon-bromine bond and potential redox-mediated rearrangements facilitated by the quinoline nucleus. The quinoline moiety itself is electrochemically active and can undergo reduction at negative potentials. nih.gov The presence of the bromoethyl substituent introduces an additional reducible site.

The electrochemical reduction of alkyl halides typically proceeds via a one-electron transfer to the σ* antibonding orbital of the carbon-halogen bond, leading to its cleavage and the formation of a radical and a halide anion. In the case of 8-(1-bromoethyl)quinoline, the initial reduction step would likely be the cleavage of the C-Br bond to form an 8-(1-ethyl)quinolyl radical.

This radical intermediate can then undergo several possible follow-up reactions. It could be further reduced to the corresponding carbanion, which would then be protonated by the solvent or supporting electrolyte to yield 8-ethylquinoline (B27807). Alternatively, the radical could abstract a hydrogen atom from the solvent or another species in the reaction medium to form the same product.

A more intriguing possibility involves the intramolecular cyclization of the initially formed radical. The radical center on the ethyl side chain could potentially attack the quinoline ring, leading to the formation of a new ring system. Such redox-initiated cyclizations are known for other aromatic and heteroaromatic systems. cardiff.ac.uk The feasibility of this pathway would depend on the relative rates of the intramolecular cyclization versus other competing reactions of the radical intermediate.

The cyclic voltammetry of 8-(1-bromoethyl)quinoline would be expected to show an irreversible reduction peak corresponding to the cleavage of the C-Br bond. The peak potential for this reduction would be influenced by the electronic nature of the quinoline ring. The subsequent electrochemical behavior would depend on the stability and reactivity of the radical intermediate.

To provide a clearer picture of the potential electrochemical behavior, a table of hypothetical cyclic voltammetry data is presented below. This data is based on the known electrochemical properties of related haloalkyl-substituted aromatic and N-heterocyclic compounds. mdpi.comresearchgate.net

Table 2: Hypothetical Cyclic Voltammetry Data for the Reduction of 8-(1-Bromoethyl)quinoline in Acetonitrile (B52724) with 0.1 M Tetrabutylammonium Perchlorate

| Scan Rate (V/s) | Peak Potential (Epc vs. Ag/AgCl) | Peak Current (Ipc, µA) |

| 0.1 | -1.85 | 5.2 |

| 0.2 | -1.88 | 7.3 |

| 0.5 | -1.92 | 11.6 |

| 1.0 | -1.96 | 16.4 |

The shift of the peak potential to more negative values with increasing scan rate is characteristic of an irreversible electron transfer process followed by a chemical reaction (an EC mechanism).

Strategic Applications of 8 1 Bromoethyl Quinoline As a Versatile Synthon in Organic Synthesis

Construction of Complex Quinoline-Containing Architectures

The strategic placement of a reactive bromoethyl group at the 8-position of the quinoline (B57606) ring provides a synthetic handle for intramolecular and intermolecular reactions, enabling the construction of elaborate molecular frameworks.

8-(1-Bromoethyl)quinoline is a promising precursor for the synthesis of polycyclic and fused heterocyclic systems, where the quinoline moiety is annulated with additional rings. Although direct literature examples detailing its use are emergent, its inherent reactivity suggests several plausible synthetic routes. One potential strategy involves an intramolecular cyclization, where the bromoethyl group acts as an electrophile. For instance, if a nucleophilic group is introduced at the 7-position of the quinoline ring, an intramolecular substitution reaction could lead to the formation of a new five-membered ring fused to the quinoline core.

Another approach is through intermolecular reactions with dinucleophiles. By reacting 8-(1-Bromoethyl)quinoline with a compound containing two nucleophilic centers, such as a diamine or a diol, a new heterocyclic ring incorporating the ethylquinoline side chain can be formed. This strategy allows for the construction of diverse fused systems depending on the nature of the dinucleophile used. While the bromination of certain quinoline alkaloids is known to trigger intramolecular cyclization to form new polycyclic structures, the application of 8-(1-Bromoethyl)quinoline as a starting block for such designed annulations represents a field with significant potential for exploration. nih.gov The synthesis of diverse fused quinolines from various precursors is an active area of research, highlighting the importance of developing versatile building blocks like 8-(1-bromoethyl)quinoline. researchgate.nettandfonline.comresearchgate.net

Macrocycles containing heterocyclic motifs are of great interest due to their unique conformational properties and applications in host-guest chemistry and drug design. 8-(1-Bromoethyl)quinoline can serve as a key component in the synthesis of macrocycles that feature a quinoline unit. A viable strategy for macrocyclization would involve a high-dilution reaction between two molecules of a derivative of 8-(1-bromoethyl)quinoline that has been functionalized with a nucleophile. For example, conversion of the bromoethyl group to a primary amine, followed by reaction with a long-chain diacyl chloride, could yield a precursor that can undergo a final ring-closing step.

Alternatively, 8-(1-Bromoethyl)quinoline can be used in stepwise approaches to build linear precursors for macrocyclization. For instance, reaction with a polyethylene (B3416737) glycol chain capped with two nucleophiles (e.g., thiolates) would result in a linear polymer. Subsequent reaction with another difunctional molecule could close the ring. The kinetics of such macrocyclization reactions are critical and often concentration-dependent to favor intramolecular cyclization over intermolecular polymerization. nih.gov While innovative methods like post-translational Friedländer reactions have been developed for creating peptide-based macrocycles with embedded quinolines, the use of smaller synthons like 8-(1-bromoethyl)quinoline offers a complementary, classic organic synthesis approach to non-peptidic quinoline-containing macrocycles. chemrxiv.org

Development of Chiral Quinoline Derivatives and Ligands

The introduction of chirality into quinoline-based molecules is of paramount importance, particularly for applications in asymmetric catalysis and pharmacology. The chiral center in 8-(1-Bromoethyl)quinoline makes it an excellent starting material for this purpose.

Starting with an enantiomerically pure form of 8-(1-Bromoethyl)quinoline, either the (R)- or (S)-enantiomer, allows for the synthesis of a wide range of chiral quinoline derivatives. The stereochemical outcome of subsequent reactions is dictated by the configuration of the starting material. In reactions proceeding through an S(_N)2 mechanism, nucleophilic attack at the carbon atom bearing the bromine will occur with an inversion of stereochemistry.

For example, the reaction of (R)-8-(1-bromoethyl)quinoline with sodium azide (B81097) would yield (S)-8-(1-azidoethyl)quinoline. This azide can then be reduced to the corresponding chiral primary amine, (S)-8-(1-aminoethyl)quinoline, without affecting the stereocenter. This principle allows for the predictable synthesis of various chiral amines, ethers, and sulfides, which can be valuable as intermediates for pharmaceuticals or as chiral building blocks themselves.

Chiral ligands containing the quinoline motif have proven highly effective in a wide range of metal-catalyzed asymmetric reactions. researchgate.netbgu.ac.il 8-(1-Bromoethyl)quinoline is an ideal precursor for a new class of chiral ligands. The most direct route involves the conversion of the bromoethyl group into a coordinating group, such as an amine or phosphine.

As described previously, enantiopure 8-(1-aminoethyl)quinoline can be readily synthesized. This chiral amine can act as a ligand itself or serve as a scaffold for more complex structures. For example, it can be acylated or reacted with other electrophiles to introduce a second coordinating group, creating bidentate (N,N' or N,O) ligands. Chiral diamines based on the tetrahydroquinoline backbone have been successfully employed in asymmetric transfer hydrogenation reactions, demonstrating the potential of such scaffolds. mdpi.comresearchgate.net The development of ligands derived from 8-(1-bromoethyl)quinoline could provide new catalysts with unique steric and electronic properties, potentially leading to improved enantioselectivity in various chemical transformations. polyu.edu.hk

| Precursor | Ligand Type | Potential Application |

| (S)-8-(1-Aminoethyl)quinoline | Monodentate Amine | Asymmetric Hydrogenation |

| N-((S)-1-(Quinolin-8-yl)ethyl)picolinamide | Bidentate N,N | Asymmetric C-C Coupling |

| 2-(Diphenylphosphino)-N-((S)-1-(quinolin-8-yl)ethyl)aniline | Bidentate N,P | Asymmetric Allylic Alkylation |

| (S)-1-(Quinolin-8-yl)ethan-1-ol | Chiral Alcohol | Asymmetric Epoxidation |

Precursor for Novel Quinoline-Based Amine, Ether, and Sulfide Derivatives

The carbon-bromine bond in 8-(1-Bromoethyl)quinoline is susceptible to nucleophilic attack, making it an excellent electrophile for the synthesis of a variety of derivatives through substitution reactions. mdpi.comresearchgate.net

This reactivity allows for the straightforward introduction of nitrogen, oxygen, and sulfur functionalities.

Amine Derivatives: The reaction of 8-(1-Bromoethyl)quinoline with ammonia (B1221849), primary amines, or secondary amines provides access to the corresponding primary, secondary, and tertiary quinoline-based amines. These reactions are typically performed in the presence of a base to neutralize the HBr byproduct. It is important to control the reaction conditions, as over-alkylation can occur, particularly when using ammonia or primary amines, leading to mixtures of products. youtube.comyoutube.comchemistryguru.com.sg

Ether Derivatives: Ethers can be synthesized via the Williamson ether synthesis, where 8-(1-Bromoethyl)quinoline is treated with an alkoxide or a phenoxide. This reaction provides a general method for preparing a wide range of derivatives, from simple methyl or ethyl ethers to more complex structures involving substituted phenols. The resulting 8-(1-alkoxyethyl)quinolines or 8-(1-aryloxyethyl)quinolines are valuable intermediates in medicinal chemistry. researchgate.net

Sulfide Derivatives: Thioethers, or sulfides, are readily prepared by reacting 8-(1-Bromoethyl)quinoline with a thiol in the presence of a base. This reaction, often referred to as a "thiol-bromo click reaction," is typically high-yielding and efficient. nih.gov It can be used with a variety of thiols, including alkanethiols and thiophenols, to generate the corresponding 8-(1-(alkylthio)ethyl)quinolines or 8-(1-(arylthio)ethyl)quinolines. nih.govchemrxiv.org These sulfur-containing compounds have applications in materials science and as ligands for transition metals.

The table below summarizes the types of derivatives that can be synthesized from 8-(1-Bromoethyl)quinoline via nucleophilic substitution.

| Nucleophile | Reagent Example | Product Class | Product Example |

| Amine | Piperidine | Tertiary Amine | 8-(1-(Piperidin-1-yl)ethyl)quinoline |

| Alkoxide | Sodium methoxide | Ether | 8-(1-Methoxyethyl)quinoline |

| Thiolate | Sodium thiophenolate | Sulfide (Thioether) | 8-(1-(Phenylthio)ethyl)quinoline |

Generation of Quaternary Quinolinium Salts and Betaines

The inherent reactivity of the C-Br bond in the 1-bromoethyl substituent of 8-(1-Bromoethyl)quinoline makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a diverse range of quaternary quinolinium salts and betaines, which are of interest for their potential applications in catalysis, as ionic liquids, and as biologically active molecules.

The quaternization of the quinoline nitrogen in conjunction with the substitution at the bromoethyl group allows for the creation of di-cationic species or molecules with both cationic and anionic centers.

The reaction of 8-(1-Bromoethyl)quinoline with various tertiary amines leads to the formation of quaternary ammonium (B1175870) quinolinium salts. This transformation typically proceeds via a standard SN2 mechanism, where the lone pair of the tertiary amine attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. The resulting products are novel dicationic salts, with one positive charge on the quinoline nitrogen (if protonated or N-alkylated) and another on the newly formed quaternary ammonium center.

A representative synthetic approach involves stirring 8-(1-bromoethyl)quinoline with an excess of a tertiary amine, such as trimethylamine (B31210) or triethylamine, in a suitable polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The resulting quaternary quinolinium salt typically precipitates from the reaction mixture upon cooling or can be isolated by addition of a less polar solvent.

Table 1: Synthesis of Quaternary Quinolinium Salts from 8-(1-Bromoethyl)quinoline

| Entry | Tertiary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | Trimethylamine | Acetonitrile | 60 | 24 | 8-(1-(Trimethylammonio)ethyl)quinolinium dibromide | 85 |

| 2 | Triethylamine | DMF | 80 | 36 | 8-(1-(Triethylammonio)ethyl)quinolinium dibromide | 78 |

| 3 | Pyridine (B92270) | Acetonitrile | 70 | 30 | 8-(1-(Pyridinium-1-yl)ethyl)quinolinium dibromide | 82 |

| 4 | N-Methylimidazole | DMF | 80 | 24 | 8-(1-(3-Methyl-1H-imidazol-3-ium-1-yl)ethyl)quinolinium dibromide | 88 |

Note: The yields reported in this table are hypothetical and for illustrative purposes.

The characterization of these novel salts would involve a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would confirm the covalent attachment of the tertiary amine to the ethyl group and the presence of the quinoline core. Mass spectrometry would provide evidence of the molecular ion, and elemental analysis would confirm the empirical formula.

Betaines are neutral compounds that possess a cationic and an anionic functional group that are not adjacent to each other. The synthesis of quinolinium betaines from 8-(1-Bromoethyl)quinoline can be envisaged through a multi-step process. The initial step involves the reaction of the bromoethyl group with a nucleophile that also contains a latent anionic functional group, such as a carboxylate or a sulfonate.

For instance, reacting 8-(1-Bromoethyl)quinoline with a carboxylate-containing nucleophile, like the sodium salt of glycine, would lead to an intermediate amino acid derivative. Subsequent deprotonation of the carboxylic acid and quaternization of the quinoline nitrogen would result in a zwitterionic betaine (B1666868) structure.

A plausible synthetic route could involve the reaction of 8-(1-Bromoethyl)quinoline with sodium chloroacetate, followed by displacement of the chloride with a tertiary amine. Subsequent deprotonation of the carboxylic acid would yield the desired betaine.

Table 2: Proposed Synthesis of a Quinolinium Betaine

| Step | Reactants | Reagents | Conditions | Intermediate/Product |

| 1 | 8-(1-Bromoethyl)quinoline, Sodium chloroacetate | NaI (cat.), Acetonitrile | Reflux, 24h | 2-((1-(Quinolin-8-yl)ethyl)oxy)-acetic acid sodium salt |

| 2 | Intermediate from Step 1, Trimethylamine | DMF | 80°C, 48h | (1-(Quinolin-8-yl)ethyl)(carboxymethyl)trimethylammonium |

| 3 | Intermediate from Step 2 | Basic workup (e.g., NaHCO₃) | Room Temperature | 2-((1-(Quinolin-8-yl)ethyl)(trimethylammonio))acetate |

Note: This table outlines a hypothetical synthetic pathway.

The unique electronic properties of these quinolinium betaines could make them interesting candidates for applications in nonlinear optics or as phase-transfer catalysts.

Integration into Polymerization and Materials Science Applications

The reactive nature of the 1-bromoethyl group in 8-(1-Bromoethyl)quinoline also opens up avenues for its use in polymer chemistry and materials science. This versatile synthon can potentially be employed as an initiator for controlled radical polymerization or as a precursor to a functional monomer for the synthesis of novel quinoline-containing polymers.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The success of ATRP relies on the use of an initiator with a labile carbon-halogen bond. The C-Br bond in 8-(1-Bromoethyl)quinoline is structurally analogous to other benzylic-type bromides that are known to be efficient initiators for ATRP.

The polymerization would be initiated by the homolytic cleavage of the C-Br bond, mediated by a transition metal catalyst (typically a copper(I) complex). This generates a carbon-centered radical that can then propagate by adding to a monomer, such as styrene (B11656) or methyl methacrylate. The resulting polymer chains would possess a quinoline moiety at one end, providing a route to end-functionalized polymers with the unique photophysical or coordination properties of the quinoline ring.

Table 3: Hypothetical ATRP of Styrene Initiated by 8-(1-Bromoethyl)quinoline

| Entry | Monomer | Catalyst/Ligand | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | Styrene | CuBr/PMDETA | Toluene | 110 | 10,000 | 1.15 |

| 2 | Styrene | CuBr/bpy | Anisole | 100 | 15,000 | 1.20 |

| 3 | Methyl Methacrylate | CuBr/PMDETA | Anisole | 90 | 12,500 | 1.18 |

Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) values are hypothetical and represent typical results for a well-controlled ATRP.

The resulting quinoline-terminated polymers could find applications as fluorescent tags, in the development of novel sensors, or as macromolecular ligands for catalysis.

While 8-(1-Bromoethyl)quinoline itself is not a polymerizable monomer, it can be readily converted into a vinyl derivative, 8-vinylquinoline (B3043984), through a dehydrobromination reaction. This elimination reaction can typically be achieved by treatment with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide.

The resulting 8-vinylquinoline is a functional monomer that can be polymerized via various methods, including free radical polymerization, anionic polymerization, or controlled radical polymerization techniques like ATRP. The polymerization of 8-vinylquinoline would lead to polymers with quinoline moieties as pendant groups along the polymer backbone.

Table 4: Potential Polymerization of 8-Vinylquinoline

| Polymerization Method | Initiator/Catalyst | Solvent | Resulting Polymer | Potential Properties/Applications |

| Free Radical Polymerization | AIBN | Toluene | Poly(8-vinylquinoline) | Metal-coordinating polymers, fluorescent materials |

| Anionic Polymerization | n-BuLi | THF | Poly(8-vinylquinoline) | Well-defined block copolymers |

| ATRP | Ethyl α-bromoisobutyrate/CuBr/PMDETA | Anisole | Poly(8-vinylquinoline) | Controlled architecture polymers with quinoline side chains |

Note: This table presents potential polymerization strategies and applications based on the known reactivity of vinyl monomers.

These quinoline-containing polymers could exhibit interesting properties, such as metal-ion chelation, pH-responsiveness, and unique photoluminescence, making them suitable for applications in areas like water treatment, sensor technology, and the development of smart materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation

High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 8-(1-Bromoethyl)quinoline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for structural confirmation and differentiation from potential isomers, such as those with the bromoethyl group at different positions on the quinoline (B57606) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of 8-(1-Bromoethyl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline ring and the bromoethyl side chain. The aromatic region (typically δ 7.0-9.0 ppm) would show a complex pattern of multiplets for the six protons on the quinoline core. mdpi.com The specific chemical shifts and coupling constants (J-values) are highly sensitive to the substituent's position, enabling clear differentiation from other isomers. researchgate.net The protons of the ethyl group would appear in the aliphatic region. The methine proton (-CHBr) is expected to be a quartet due to coupling with the methyl protons, likely in the δ 5.0-6.0 ppm range, shifted downfield by the adjacent bromine atom and the aromatic ring. The methyl protons (-CH₃) would appear as a doublet, coupled to the methine proton, typically in the δ 1.8-2.5 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. researchgate.net The quinoline ring will display nine distinct signals for its carbon atoms. The carbon atom attached to the bromoethyl group (C8) and the carbons within the heterocyclic ring will have characteristic chemical shifts. The two carbons of the bromoethyl side chain will also be readily identifiable. The methine carbon (-CHBr) is expected to resonate around δ 40-50 ppm, while the methyl carbon (-CH₃) would appear further upfield, around δ 20-30 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 8-(1-Bromoethyl)quinoline

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline H-2 | 8.8 - 9.0 (dd) | 150 - 152 |

| Quinoline H-3 | 7.3 - 7.5 (dd) | 121 - 123 |

| Quinoline H-4 | 8.0 - 8.2 (dd) | 136 - 138 |

| Quinoline H-5 | 7.6 - 7.8 (d) | 128 - 130 |

| Quinoline H-6 | 7.4 - 7.6 (t) | 126 - 128 |

| Quinoline H-7 | 7.8 - 8.0 (d) | 127 - 129 |

| -CHBr | 5.5 - 5.9 (q) | 45 - 55 |

| -CH₃ | 2.0 - 2.3 (d) | 22 - 26 |

| Quinoline C-2 | - | 150 - 152 |

| Quinoline C-3 | - | 121 - 123 |

| Quinoline C-4 | - | 136 - 138 |

| Quinoline C-4a | - | 128 - 130 |

| Quinoline C-5 | - | 128 - 130 |

| Quinoline C-6 | - | 126 - 128 |

| Quinoline C-7 | - | 127 - 129 |

| Quinoline C-8 | - | 145 - 148 |

| Quinoline C-8a | - | 138 - 140 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of 8-(1-Bromoethyl)quinoline. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺, allowing for direct determination of the molecular mass. nih.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental formula. rsc.org For 8-(1-Bromoethyl)quinoline (C₁₁H₁₀BrN), the expected exact mass can be calculated and compared to the experimental value with high precision (typically within 5 ppm error), confirming the molecular formula and ruling out other possibilities. researchgate.netnih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis: Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) experiments can be used to study the fragmentation pathways. nih.gov The fragmentation of the quinoline ring often involves the loss of HCN (27 Da). rsc.orgnih.gov For 8-(1-Bromoethyl)quinoline, characteristic fragmentation would likely involve the loss of a bromine radical (Br•, 79/81 Da) or hydrogen bromide (HBr, 80/82 Da). Cleavage of the C-C bond in the side chain could lead to the formation of a stable quinolinyl-methyl cation or related fragments. libretexts.orglibretexts.org

Table 2: Expected Mass Spectrometry Data for 8-(1-Bromoethyl)quinoline

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀BrN |

| Molecular Weight | 236.11 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 237.0078 (for ⁷⁹Br), 239.0057 (for ⁸¹Br) |

| Key Fragmentation Pathways | Loss of Br•, Loss of HBr, Loss of C₂H₄Br•, Loss of HCN from quinoline ring |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of 8-(1-Bromoethyl)quinoline would be dominated by absorptions from the quinoline ring and the alkyl halide side chain. researchgate.net Characteristic peaks for the aromatic C-H stretching are expected above 3000 cm⁻¹. scialert.net The C=C and C=N stretching vibrations of the quinoline ring typically appear in the 1620-1430 cm⁻¹ region. scialert.netnih.gov The C-H in-plane and out-of-plane bending vibrations will also be present. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Br stretch is also typically Raman active. The combination of FT-IR and Raman data provides a more complete vibrational profile of the molecule. nih.gov

Table 3: Characteristic Vibrational Frequencies for 8-(1-Bromoethyl)quinoline

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| C=C / C=N Ring Stretch | 1620 - 1430 | 1620 - 1430 |

| C-H Bending (in-plane) | 1300 - 1000 | 1300 - 1000 |

| C-H Bending (out-of-plane) | 900 - 675 | 900 - 675 |

| C-Br Stretch | 600 - 500 | 600 - 500 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic properties of 8-(1-Bromoethyl)quinoline, which are primarily determined by the quinoline chromophore.

UV-Vis Absorption: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region corresponding to π-π* transitions within the aromatic system. asianpubs.orgillinois.edu One would expect strong absorption bands below 350 nm. researchgate.net The position and intensity of these bands can be influenced by solvent polarity. proquest.com The bromoethyl substituent is not a strong chromophore itself but may cause a slight shift (bathochromic or hypsochromic) of the absorption maxima compared to unsubstituted quinoline. researchgate.net

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.govmdpi.com Upon excitation at an appropriate wavelength (determined from the absorption spectrum), 8-(1-Bromoethyl)quinoline may exhibit fluorescence emission. The emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). nih.gov However, the presence of the heavy bromine atom could potentially quench the fluorescence through the "heavy-atom effect," leading to a lower quantum yield compared to non-halogenated analogs. niscpr.res.inresearchgate.net The fluorescence properties are also often sensitive to the solvent environment. mdpi.comniscpr.res.in

Table 4: Predicted Electronic Spectroscopy Properties for 8-(1-Bromoethyl)quinoline

| Parameter | Expected Range | Notes |

| UV-Vis Absorption (λmax) | 280 - 330 nm | Corresponds to π-π* transitions of the quinoline ring. |

| Molar Extinction Coefficient (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical for aromatic systems. |

| Fluorescence Emission (λem) | 340 - 450 nm | Dependent on solvent and excitation wavelength. |

| Quantum Yield (Φ) | Low to moderate | Potentially reduced by the heavy-atom effect of bromine. |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of 8-(1-Bromoethyl)quinoline can be grown, this technique can provide a wealth of information, including bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and the geometry of the quinoline ring and the bromoethyl substituent. For example, the crystal structure of the related compound 8-bromo-2-methylquinoline (B152758) shows a nearly planar quinoline system. nih.gov Similarly, the structure of 4-bromo-8-methoxyquinoline (B35057) reveals weak intermolecular C-H···π interactions that link molecules into chains. nih.gov For 8-(1-Bromoethyl)quinoline, crystallographic analysis would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing. Furthermore, for a chiral compound, crystallization in a chiral space group would allow for the determination of the absolute configuration of the stereocenter in the bromoethyl group.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral molecule, the enantiomeric excess (ee) of 8-(1-Bromoethyl)quinoline.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) are standard methods for determining the purity of organic compounds. A pure sample of 8-(1-Bromoethyl)quinoline would ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Enantiomeric Excess (ee) Determination: Since 8-(1-Bromoethyl)quinoline possesses a chiral center at the carbon bearing the bromine atom, it exists as a pair of enantiomers. Determining the ratio of these enantiomers is critical. This is typically achieved using chiral chromatography.

Chiral HPLC/GC: By using a stationary phase that is itself chiral, the two enantiomers of 8-(1-Bromoethyl)quinoline will interact differently with the column, leading to different retention times and their separation into two distinct peaks. nih.gov The relative area of the two peaks directly corresponds to the ratio of the enantiomers, allowing for the precise calculation of the enantiomeric excess (% ee). mdpi.com

Computational and Theoretical Studies on 8 1 Bromoethyl Quinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 8-(1-Bromoethyl)quinoline, DFT calculations can elucidate its stability, reactivity, and spectroscopic properties. rsc.orgnih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Other important descriptors of reactivity that can be calculated include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide quantitative measures of a molecule's tendency to attract electrons and its resistance to changes in its electron distribution. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are potential sites for reaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 8-(1-Bromoethyl)quinoline Calculations performed at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 5.31 | eV |

| Electronegativity (χ) | 3.89 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.85 | eV |

This is a hypothetical data table for illustrative purposes.

Reaction Pathway Analysis and Transition State Energy Profiling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. By calculating the energies of these species, a reaction energy profile can be constructed, which provides insights into the reaction mechanism and its feasibility.

For 8-(1-Bromoethyl)quinoline, a key reaction would be the nucleophilic substitution at the chiral carbon of the bromoethyl group. Theoretical calculations can be used to model the reaction pathway, for instance, an SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻). The calculations would involve locating the transition state structure and determining the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation energy implies a faster reaction rate. Such studies help in understanding the kinetics and thermodynamics of the transformation. researchgate.net

Table 2: Hypothetical Energy Profile for SN2 Reaction of 8-(1-Bromoethyl)quinoline with OH⁻

| Species | Relative Energy (kcal/mol) |

| Reactants (C₁₁H₁₀BrN + OH⁻) | 0.0 |

| Transition State | +22.5 |

| Products (C₁₁H₁₁NO + Br⁻) | -15.0 |

This is a hypothetical data table for illustrative purposes.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many organic reactions can yield multiple products. Computational methods are highly effective in predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). For brominated quinolines, electrophilic substitution on the quinoline (B57606) ring is a common reaction. nih.govresearchgate.net

In the case of 8-(1-Bromoethyl)quinoline, theoretical calculations could be used to predict the most likely site for further electrophilic bromination. By modeling the reaction intermediates for substitution at different positions on the quinoline ring (e.g., C5 vs. C7), the activation energies for each pathway can be compared. The pathway with the lowest activation energy is predicted to be the major product, thus explaining the regioselectivity.

Similarly, for reactions at the chiral center of the 1-bromoethyl group, computational models can predict the stereochemical outcome. For example, in an SN2 reaction, calculations would confirm the expected inversion of stereochemistry. By comparing the energy barriers for different stereochemical pathways, the preferred product can be determined.

Table 3: Hypothetical Activation Energies for Electrophilic Bromination at Different Positions

| Position of Substitution | Activation Energy (kcal/mol) |

| C-5 | 18.5 |

| C-7 | 20.1 |

| C-6 | 25.3 |

This is a hypothetical data table for illustrative purposes, suggesting C-5 is the most likely site for further bromination.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule can significantly influence its physical properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them. For 8-(1-Bromoethyl)quinoline, rotation around the single bond connecting the ethyl group to the quinoline ring gives rise to different conformers.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond, allowing for the identification of the most stable (lowest energy) conformation. Molecular Dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule over time at a given temperature. MD simulations provide a more realistic picture of the molecule's flexibility and the different conformations it can adopt in solution.

Table 4: Hypothetical Relative Energies of Different Conformers of 8-(1-Bromoethyl)quinoline

| Dihedral Angle (N-C8-Cα-Br) | Relative Energy (kcal/mol) |

| 0° (Eclipsed) | 5.2 |

| 60° (Gauche) | 0.8 |

| 120° (Eclipsed) | 4.5 |

| 180° (Anti) | 0.0 |

This is a hypothetical data table for illustrative purposes, indicating the 'Anti' conformation is the most stable.

Solvation Models and Solvent Effects on Reactivity

Most chemical reactions are carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational solvation models are used to account for the effects of the solvent on the properties and reactivity of the solute molecule.